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molecular formula C16H11N B1328763 11H-Benzo[a]carbazole CAS No. 239-01-0

11H-Benzo[a]carbazole

Cat. No. B1328763
M. Wt: 217.26 g/mol
InChI Key: MYKQKWIPLZEVOW-UHFFFAOYSA-N
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Patent
US04798777

Procedure details

1,2-benzo-3,4-dihydrocarbazole synthesized from phenylhydrazine and α-tetralone according to the method of J. Am. Chem. Soc., 69, 2910 (1947) was dehydrogenized with palladiumcarbon to obtain 1,2-benzocarbazole.
[Compound]
Name
1,2-benzo-3,4-dihydrocarbazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
palladiumcarbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7]N)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:9]1[CH2:19][C:17](=O)[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH2:10]1>[C].[Pd]>[CH:13]1[CH:12]=[C:11]2[CH:10]=[CH:9][C:19]3[C:6]4[C:1](=[CH:2][CH:3]=[CH:4][CH:5]=4)[NH:7][C:17]=3[C:16]2=[CH:15][CH:14]=1 |f:2.3|

Inputs

Step One
Name
1,2-benzo-3,4-dihydrocarbazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)NN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC2=CC=CC=C2C(=O)C1
Step Two
Name
palladiumcarbon
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1=CC=C2C(=C1)C=CC3=C2NC4=CC=CC=C34

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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